molecular formula C7H8INO2S B2602575 Ethyl 2-iodo-4-methylthiazole-5-carboxylate CAS No. 53137-15-8

Ethyl 2-iodo-4-methylthiazole-5-carboxylate

Cat. No.: B2602575
CAS No.: 53137-15-8
M. Wt: 297.11
InChI Key: MHPWCCSWHUVUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8INO2S . It is used for research purposes .


Synthesis Analysis

An efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials has been described . The synthesis starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea or its N-substituted derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8INO2S . Unfortunately, the specific details about the linear structure formula and InChI Key are not available .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known that 2-aminothiazoles, a related class of compounds, are significant in organic medicinal compounds and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 297.11 . The boiling point is not specified .

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated notable antimicrobial activities. Specifically, derivatives have been synthesized and tested against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship of these molecules has been further elucidated through 3D QSAR analysis, shedding light on the significant potential of these derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Synthesis and Modification

The ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid have been a starting point for the synthesis of various derivatives. Acylation and subsequent reactions have led to the production of diverse compounds, showcasing the versatility of this compound in synthetic chemistry (Dovlatyan et al., 2004).

Biothiols Detection

Certain derivatives of Ethyl 2-Iodo-4-Methylthiazole-5-Carboxylate have been employed as probes for the detection of biothiols. These biothiols, such as cysteine, homocysteine, and glutathione, are crucial in various physiological processes. For example, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) has been synthesized and used as a colorimetric and ratiometric fluorescent probe. This probe has shown to sensitively and selectively detect biothiols, offering promising applications in analytical chemistry and diagnostics (Wang et al., 2017).

Fluorescent Probing and Imaging

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) derivatives have been synthesized and used as ratiometric fluorescent probes. These probes are particularly effective for the selective detection of cysteine and homocysteine, showcasing a significant increase in fluorescence intensity in their presence. Such attributes make these probes highly valuable for applications in bioimaging and analytical chemistry, further extending the utility of this compound in scientific research (Na et al., 2016).

Safety and Hazards

The safety information available indicates that Ethyl 2-iodo-4-methylthiazole-5-carboxylate should be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound carries a warning signal word, and the associated hazard statements are H315 and H319 .

Properties

IUPAC Name

ethyl 2-iodo-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPWCCSWHUVUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.